molecular formula C17H16FN5O B3014400 2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2200067-87-2

2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Cat. No. B3014400
CAS RN: 2200067-87-2
M. Wt: 325.347
InChI Key: GIZQANJUKAJVHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Horner–Wadsworth–Emmons reaction or the aza-Michael addition . These reactions are commonly used in the synthesis of heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through methods such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. The presence of multiple functional groups provides many sites for potential reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be predicted based on the structure, but would need to be confirmed experimentally .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The azetidine and oxetane rings in this compound make it an interesting candidate for drug design. Researchers explore its potential as a scaffold for novel pharmaceuticals. Some areas of interest include:

Future Directions

Future research on this compound could involve determining its exact structure, synthesizing the compound, studying its chemical reactions, and investigating its potential biological activity .

properties

IUPAC Name

2-[[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c1-11-2-5-16(24)23(21-11)9-12-7-22(8-12)17-14-4-3-13(18)6-15(14)19-10-20-17/h2-6,10,12H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZQANJUKAJVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

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